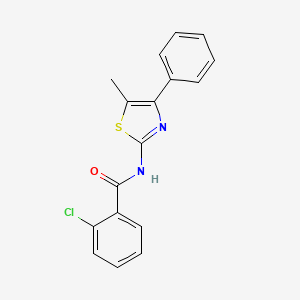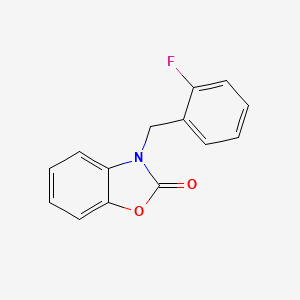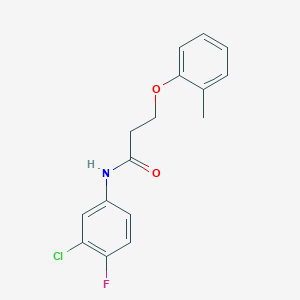
1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine, also known as DFMDP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various medical fields.
作用機序
1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine acts as a serotonin and dopamine receptor agonist, which leads to the activation of downstream signaling pathways. It also acts as a potent inhibitor of monoamine oxidase, which leads to an increase in the levels of serotonin and dopamine in the brain. This mechanism of action is responsible for the neuroprotective, antidepressant, anxiolytic, and anticancer properties of 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine has been shown to have various biochemical and physiological effects. It can increase the levels of serotonin and dopamine in the brain, which can lead to an improvement in mood and a reduction in anxiety. It can also prevent neuronal apoptosis and protect against neurodegenerative diseases. In addition, 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine can induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. It also has a well-defined mechanism of action, which makes it a useful tool for studying various biological processes. However, 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for the study of 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine. One direction is to further investigate its potential therapeutic applications in neurology, psychiatry, and oncology. Another direction is to develop more effective formulations of 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine that can improve its solubility and increase its half-life. Additionally, the development of new analogs of 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine with improved pharmacological properties could lead to the discovery of new therapeutic agents.
合成法
The synthesis of 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine involves the reaction of 2,5-dimethylphenylpiperazine with 3-fluorobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetone or methanol. The resulting product is purified through recrystallization to obtain 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine in its pure form.
科学的研究の応用
1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine has been studied extensively for its potential therapeutic applications in various medical fields, including neurology, psychiatry, and oncology. In neurology, 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine has been shown to have neuroprotective effects and can prevent neuronal apoptosis. In psychiatry, 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine has been studied for its potential use as an antidepressant and anxiolytic agent. In oncology, 1-(2,5-dimethylphenyl)-4-(3-fluorobenzyl)piperazine has been shown to have anticancer properties and can induce apoptosis in cancer cells.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(3-fluorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2/c1-15-6-7-16(2)19(12-15)22-10-8-21(9-11-22)14-17-4-3-5-18(20)13-17/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMHTPUVGMYAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5820633.png)
![2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5820637.png)
![N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5820639.png)
![N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5820643.png)

![1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5820660.png)

![N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide](/img/structure/B5820676.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B5820680.png)
![7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5820681.png)
![4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5820701.png)


